

Application Notes and Protocols for the Quantification of 5-Methylpicolinic Acid Hydrate

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Compound of Interest

Compound Name: 5-Methylpicolinic acid hydrate

CAS No.: 1588441-37-5

Cat. No.: B1456659

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For: Researchers, scientists, and drug development professionals.

Introduction

5-Methylpicolinic acid, a derivative of picolinic acid, is a compound of increasing interest in pharmaceutical and chemical research. As an analogue of picolinic acid, an endogenous metabolite of tryptophan, it holds potential for various biological activities.[1][2] Accurate and precise quantification of **5-Methylpicolinic acid hydrate** is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. The presence of a hydrate form necessitates careful consideration in the development of analytical methods, as the water molecule can influence the compound's behavior during analysis.[3]

This comprehensive guide provides detailed protocols for the quantification of **5-Methylpicolinic acid hydrate** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it covers qualitative analysis using spectroscopic methods and outlines a robust framework for method validation in accordance with international guidelines.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of polar organic compounds like 5-Methylpicolinic acid.^{[4][5][6][7]} The method's simplicity, reliability, and cost-effectiveness make it ideal for routine analysis.

Scientific Principle

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.^[8] The retention of 5-Methylpicolinic acid is influenced by the pH of the mobile phase. As a carboxylic acid, its protonation state is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule less polar and increasing its retention on the non-polar stationary phase.^[9] The addition of an organic modifier, such as methanol or acetonitrile, to the mobile phase is used to elute the analyte from the column. Detection is achieved by monitoring the UV absorbance of the pyridine ring system.^{[10][11]}

It is important to note that in aqueous mobile phases, **5-Methylpicolinic acid hydrate** may exist in equilibrium with its anhydrous form. This equilibrium is typically rapid and should not result in peak splitting, but it underscores the importance of consistent mobile phase preparation and system equilibration for reproducible retention times.^[3]

Experimental Protocol

1. Apparatus and Materials:

- High-Performance Liquid Chromatograph with a UV-Vis detector.
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.

- Syringe filters (0.45 μm).
- **5-Methylpicolinic acid hydrate** reference standard.
- Methanol (HPLC grade).
- Water (HPLC grade).
- Ortho-phosphoric acid (AR Grade).

2. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of methanol and water in a 20:80 (v/v) ratio. Adjust the pH to 2.5 with ortho-phosphoric acid.[12] Filter the mobile phase through a 0.45 μm membrane filter and degas before use.
- Standard Stock Solution (e.g., 250 $\mu\text{g/mL}$): Accurately weigh about 25 mg of **5-Methylpicolinic acid hydrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[12]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 $\mu\text{g/mL}$).

3. Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase (250 x 4.6 mm, 5 μm)
Mobile Phase	20:80 Methanol:Water, pH 2.5 with H_3PO_4 [12]
Flow Rate	1.0 mL/min[12]
Injection Volume	20 μL [12]
Column Temperature	Ambient or controlled at 30 $^\circ\text{C}$
Detection Wavelength	264 nm[12]
Run Time	Approximately 10 minutes

4. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the series of working standard solutions to generate a calibration curve.
- Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and filtering it through a 0.45 µm syringe filter.
- Inject the prepared sample solutions.
- Quantify the amount of 5-Methylpicolinic acid in the samples by comparing the peak area to the calibration curve.

Method Validation

A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation Parameter	Acceptance Criteria
Specificity	The peak for 5-Methylpicolinic acid should be well-resolved from any impurities or matrix components.
Linearity	A linear relationship between concentration and peak area with a correlation coefficient (r^2) \geq 0.99.[7]
Range	The range over which the method is linear, accurate, and precise.
Accuracy	Recovery of spiked samples should be within 98-102%.
Precision	Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of \leq 2%.
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent alternative for the quantification of 5-Methylpicolinic acid, especially in complex matrices. However, due to the low volatility of carboxylic acids, a derivatization step is necessary.[13][14][15][16][17]

Scientific Principle

The principle of GC-MS involves the separation of volatile compounds in the gas phase followed by their detection and identification using a mass spectrometer. To make 5-Methylpicolinic acid amenable to GC analysis, its polar carboxyl group must be derivatized to a more volatile and thermally stable form.^[13] Silylation is a common and effective derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.^{[18][19]}

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocol

1. Apparatus and Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Autosampler.
- Heating block or oven.
- Reaction vials.
- **5-Methylpicolinic acid hydrate** reference standard.
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).^[19]
- Pyridine (anhydrous).
- Ethyl acetate (HPLC grade).

2. Derivatization Procedure:

- Accurately weigh a known amount of the sample or standard into a reaction vial.

- Add a suitable solvent, such as pyridine, to dissolve the sample.
- Add an excess of the silylating agent (e.g., BSTFA). A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[19]
- Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization. [19]
- Cool the reaction mixture to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

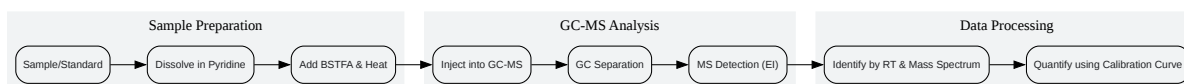
Parameter	Condition
Column	HP-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μL (split or splitless mode depending on concentration)
Oven Temperature Program	Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-500
Acquisition Mode	Full scan for identification, Selected Ion Monitoring (SIM) for quantification

4. Analysis Procedure:

- Perform a blank run with the derivatization reagents to identify any background peaks.

- Inject the derivatized standard solutions to determine the retention time and fragmentation pattern of the TMS-derivatized 5-Methylpicolinic acid.
- Create a calibration curve using the derivatized standards.
- Inject the derivatized samples.
- Identify the analyte based on its retention time and mass spectrum.
- Quantify the analyte using the peak area of a characteristic ion in SIM mode.

Workflow Diagram



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Caption: Workflow for the GC-MS analysis of 5-Methylpicolinic acid.

Part 3: Spectroscopic Qualitative Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the qualitative identification and structural confirmation of **5-Methylpicolinic acid hydrate**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **5-Methylpicolinic acid hydrate** is expected to show characteristic absorption bands.

- O-H stretch (hydrate and carboxylic acid): A broad band in the region of 3400-2500 cm^{-1} .[\[20\]](#)

- C-H stretch (aromatic and methyl): Bands around 3100-3000 cm^{-1} and 2950-2850 cm^{-1} , respectively.
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm^{-1} .
- C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm^{-1} region.[1][20]
- O-H bend (hydrate): A band around 1650-1630 cm^{-1} .
- C-O stretch (carboxylic acid): A band in the 1300-1200 cm^{-1} region.[21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the pyridine ring, which contains a chromophore that absorbs UV light. The UV spectrum of pyridine derivatives typically shows absorption maxima related to $\pi \rightarrow \pi^*$ transitions.[11][22] For 5-Methylpicolinic acid, characteristic absorption maxima are expected in the range of 260-270 nm.[12] The exact wavelength of maximum absorbance (λ_{max}) can be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., the HPLC mobile phase). This λ_{max} is then used for detection in the HPLC-UV method for optimal sensitivity.

Conclusion

This guide provides detailed and scientifically grounded protocols for the quantitative and qualitative analysis of **5-Methylpicolinic acid hydrate**. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[14][15][16] HPLC-UV is a robust and straightforward method for routine quantification, while GC-MS offers higher specificity and sensitivity, particularly for complex samples. The spectroscopic methods described are essential for structural confirmation. Adherence to the outlined validation procedures will ensure the generation of reliable and accurate data, which is paramount in research and drug development.

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